N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(24(2,20)21)9-14(13)23-16/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXBAXLEVDIJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide typically involves the reaction of 6-methanesulfonyl-benzothiazole with 4-methoxy-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases like potassium carbonate.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide has garnered attention for its potential therapeutic applications, particularly in treating neurodegenerative diseases like Alzheimer's disease. The compound exhibits several mechanisms of action:
- Acetylcholinesterase Inhibition : The primary target of this compound is acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning. By inhibiting AChE, the compound increases acetylcholine levels in the brain, potentially enhancing cognitive function and memory .
- Anti-Amyloid Aggregation : this compound has shown the ability to inhibit the aggregation of beta-amyloid peptides, which are implicated in Alzheimer's pathology . This dual action makes it a multifaceted agent in Alzheimer's therapy.
Neuroprotective Effects
Research indicates that this compound may provide neuroprotective benefits by preventing neuronal death and promoting cell survival under stress conditions . Studies have demonstrated its efficacy in protecting neuronal cells from oxidative stress-induced damage .
Anticancer Activity
In addition to its neuroprotective properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .
Neurodegenerative Disease Models
In vitro studies have shown that this compound effectively protects SHSY-5Y cells from hydrogen peroxide-induced toxicity, indicating its potential as a neuroprotective agent . Furthermore, molecular docking studies have revealed strong interactions with AChE and beta-amyloid peptides, supporting its role as a multifunctional ligand against Alzheimer's disease .
Cancer Research
The compound's anticancer properties were highlighted in studies where it demonstrated significant inhibition of tumor cell proliferation across various cancer types. Its mechanism appears to involve the modulation of apoptotic pathways and interference with cellular signaling related to cancer growth .
Mechanism of Action
The mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function. Additionally, the compound prevents the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also exhibit acetylcholinesterase inhibition and anti-amyloid aggregation properties.
Benzothiazole-piperazine hybrids: Known for their multifunctional activities, including neuroprotection and cognition enhancement.
Uniqueness
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide stands out due to its specific combination of a methanesulfonyl group and a methoxy-benzamide moiety, which confer unique chemical properties and biological activities. This combination enhances its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases .
Biological Activity
N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications in treating neurodegenerative diseases and cancer.
Chemical Structure and Properties
The compound features a benzamide structure linked to a methanesulfonyl group and a benzothiazole moiety. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique combination of these functional groups contributes to its biological activity, particularly in neuroprotection and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of the Methanesulfonyl Group : Sulfonation using methanesulfonyl chloride in the presence of a base like pyridine.
- Coupling Reaction : The final step involves coupling the benzothiazole derivative with 4-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Neuroprotective Properties
Research indicates that this compound exhibits significant neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. Inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially enhancing cognitive function and memory retention.
Table 1: Comparison of Biological Activities
| Compound Name | AChE Inhibition | Neuroprotective Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Yes | Yes | 3.1 |
| N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide | Yes | Moderate | 5.0 |
| 4-Methoxy-benzamide | No | Low | >10 |
Antiproliferative Activity
This compound has also been studied for its antiproliferative effects against various cancer cell lines. It shows promise as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Case Study: Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 3.1 μM. This selectivity suggests potential utility in targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as:
- Acetylcholinesterase : The compound binds effectively to AChE, inhibiting its activity and thereby increasing acetylcholine levels.
- Tyrosine Kinases : In cancer research, it has been shown to inhibit tyrosine kinases, which play critical roles in signaling pathways that regulate cell growth and survival.
Q & A
Basic Research Questions
Q. What synthetic routes are used to prepare N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-methoxy-benzamide derivatives?
- Methodological Answer : The synthesis involves three key steps:
Benzothiazole core formation : React 4-methylsulfonyl aniline with potassium thiocyanate (KSCN) and bromine in glacial acetic acid at 0–5°C to yield 6-methanesulfonyl-benzothiazol-2-amine .
Linker introduction : Couple the benzothiazole amine with 3-chloropropionyl chloride in 1,4-dioxane to form the intermediate.
Piperazine functionalization : React the intermediate with substituted piperazines using NaHCO₃ and NaI as catalysts. Purification is achieved via recrystallization or column chromatography, with final compounds validated by ¹H/¹³C NMR, LC/MS, and HPLC (>97% purity) .
Q. How are synthesized compounds characterized for purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H (400 MHz) and ¹³C (100 MHz) NMR in DMSO-d₆ or CDCl₃, with chemical shifts referenced to TMS.
- LC/MS : Agilent 6310 Ion Trap system for molecular ion confirmation.
- Elemental analysis : Carbon, hydrogen, and nitrogen content verified (deviation <0.4%).
- HPLC : Shimadzu C-18 column with acetonitrile/methanol (80:20) mobile phase (1 mL/min flow rate) .
Q. How is acetylcholinesterase (AChE) inhibitory activity evaluated for these compounds?
- Methodological Answer :
- Ellman’s assay : AChE (from electric eel) and butyrylcholinesterase (BuChE, from equine serum) are incubated with compounds (0.1–100 µM) and substrate acetylthiocholine.
- IC₅₀ determination : Activity measured spectrophotometrically at 412 nm. Compound 12 showed IC₅₀ = 2.31 µM (AChE) vs. >100 µM (BuChE), indicating >100-fold selectivity .
- Kinetic analysis : Lineweaver-Burk plots confirmed non-competitive inhibition (Vₘₐₓ and Kₘ decreased with inhibitor concentration) .
Advanced Research Questions
Q. How do molecular docking studies elucidate interactions between compound 12 and AChE/Abeta?
- Methodological Answer :
- Docking software : AutoDock Vina or similar tools.
- Key interactions :
- AChE : Benzothiazole moiety forms hydrophobic interactions with Trp84 (CAS site), while the piperazine linker engages in π-π stacking with Tyr334 (PAS site) .
- Abeta : Hydrogen bonding with Asp23 and hydrophobic contacts with Phe19/Leu34 .
- Validation : Binding energies (ΔG) ≤ -8.5 kcal/mol suggest strong affinity .
Q. What in vivo models assess cognitive improvement by compound 12 in Alzheimer’s disease (AD)?
- Methodological Answer :
- Scopolamine-induced dementia : Mice treated with compound 12 (5–10 mg/kg, i.p.) underwent:
- Elevated Plus Maze (EPM) : Reduced transfer latency (44% improvement vs. control).
- Social recognition test : Enhanced short-term memory (62% discrimination index) .
- Behavioral metrics : Analyzed using ANY-maze software for path tracking and latency .
Q. How do molecular dynamics (MD) simulations confirm the stability of compound-protein complexes?
- Methodological Answer :
- Simulation parameters : 100 ns trajectories in GROMACS, CHARMM36 force field.
- Key metrics :
- RMSD : ≤0.15 nm for AChE-compound 12 complex, indicating stable binding .
- Rg (radius of gyration) : 1.8 nm (AChE) vs. 1.1 nm (Abeta-compound 12), confirming compact complex formation .
- SASA (solvent-accessible surface area) : Reduced by 15% upon binding, highlighting hydrophobic burial .
Q. How does compound 12 inhibit Aβ₁₋₄₂ aggregation, and what experimental techniques validate this?
- Methodological Answer :
- Thioflavin T (ThT) assay : Incubate Aβ₁₋₄₂ (25 µM) with compound 12 (10 µM) for 48 hr. Fluorescence (λₑₓ = 450 nm, λₑₘ = 485 nm) showed 53.3% inhibition vs. control .
- TEM imaging : Untreated Aβ formed dense fibrils (10–12 nm diameter), while compound 12 produced amorphous aggregates .
- CLSM : ThT-stained Aβ showed 60% lower fluorescence intensity with compound 12 .
Q. How do structural modifications impact the compound’s multifunctional efficacy?
- Methodological Answer :
- Piperazine substitution : Bulky groups (e.g., pyrolidinyl in compound 16) enhance AChE inhibition (IC₅₀ = 5.24 µM) via PAS site occupancy .
- Methoxy positioning : Para-methoxy on benzamide improves Aβ affinity by 30% compared to ortho-substitution .
- Linker flexibility : Propionamide spacer optimizes dual AChE/Aβ binding, reducing steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
